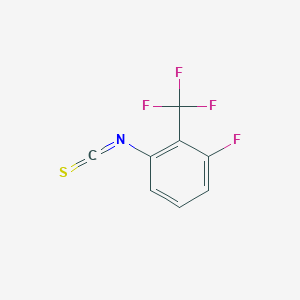
5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of bromine, fluorine, nitro, and isopropyl groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Isopropylation: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 5-Bromo-3-fluoro-N-isopropyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used as a probe to study various biological processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-fluoro-2-nitroaniline: Lacks the isopropyl group.
3-Fluoro-2-nitroaniline: Lacks both the bromine and isopropyl groups.
5-Bromo-2-nitroaniline: Lacks the fluorine and isopropyl groups.
Uniqueness
5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the isopropyl group, in particular, can influence the compound’s steric and electronic characteristics, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H10BrFN2O2 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-2-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-4-6(10)3-7(11)9(8)13(14)15/h3-5,12H,1-2H3 |
Clave InChI |
GMMLZUNYLANSML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)


![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)



![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)




